molecular formula C20H21FN4O3 B10985841 N-(2-{[3-(acetylamino)phenyl]carbamoyl}-4-fluorophenyl)pyrrolidine-1-carboxamide

N-(2-{[3-(acetylamino)phenyl]carbamoyl}-4-fluorophenyl)pyrrolidine-1-carboxamide

Cat. No.: B10985841
M. Wt: 384.4 g/mol
InChI Key: DLPSEIJESHOGHS-UHFFFAOYSA-N
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Description

N-(2-{[3-(acetylamino)phenyl]carbamoyl}-4-fluorophenyl)pyrrolidine-1-carboxamide is a complex organic compound featuring a pyrrolidine ring, a fluorophenyl group, and an acetylamino phenylcarbamoyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(acetylamino)phenyl]carbamoyl}-4-fluorophenyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(acetylamino)phenyl]carbamoyl}-4-fluorophenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of N-(2-{[3-(acetylamino)phenyl]carbamoyl}-4-fluorophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .

Uniqueness

N-(2-{[3-(acetylamino)phenyl]carbamoyl}-4-fluorophenyl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H21FN4O3

Molecular Weight

384.4 g/mol

IUPAC Name

N-[2-[(3-acetamidophenyl)carbamoyl]-4-fluorophenyl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C20H21FN4O3/c1-13(26)22-15-5-4-6-16(12-15)23-19(27)17-11-14(21)7-8-18(17)24-20(28)25-9-2-3-10-25/h4-8,11-12H,2-3,9-10H2,1H3,(H,22,26)(H,23,27)(H,24,28)

InChI Key

DLPSEIJESHOGHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)F)NC(=O)N3CCCC3

Origin of Product

United States

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